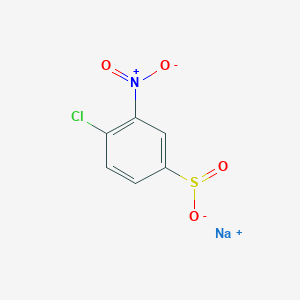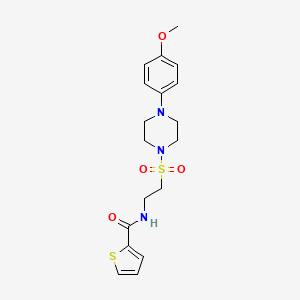
N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]thiophene-2-carboxamide” is a chemical compound that contains a piperazine moiety . Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance .
Synthesis Analysis
The synthesis of compounds bearing a piperazine moiety can be accomplished through a Mannich reaction . In a study, compounds bearing 3(2H)-pyridazinone and 1,2,4-triazole ring structures were synthesized . The product was purified by crystallization from 96% ethanol and characterized by 1H NMR, 13C NMR, IR, and HRMS spectra .Molecular Structure Analysis
The molecular structure of compounds with a piperazine moiety has been studied using various techniques. For instance, molecular docking studies have shown that the p-methylphenyl group is active in the hinge region of the AChE crystal structure . In silico approaches have been used to determine the best free binding energy (ΔGBind), docking score, and Glide score values by examining the interactions with AChE and BChE crystal structures .Chemical Reactions Analysis
The chemical reactions involving compounds with a piperazine moiety have been studied. For instance, N-substituted-(p-methoxyphenyl)pyridazin-3(2H)-one derivatives were synthesized and their structures were elucidated .Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with a piperazine moiety have been studied. For instance, the product was purified by crystallization from 96% ethanol and characterized by 1H NMR, 13C NMR, IR, and HRMS spectra .科学的研究の応用
Enantioselective Catalysis
N-formamides derived from l-piperazine-2-carboxylic acid, sharing structural motifs with the compound of interest, have been developed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines with trichlorosilane. The presence of an arene sulfonyl group is crucial for achieving high enantioselectivity, resulting in high yields (up to 99%) and enantioselectivities (up to 97%) across a wide range of substrates, including aromatic and aliphatic ketimines. This application underscores the potential of such compounds in asymmetric synthesis, highlighting their role in creating chiral molecules (Zhouyu Wang, M. Cheng, Pengcheng Wu, Siyu Wei, Jian Sun, 2006).
Radiolabeling and Imaging
A derivative, FAUC346, which shares structural similarities with the target compound, has been synthesized and radiolabeled for potential use in PET imaging of D3 receptors. Despite promising in vitro selectivity and in vivo studies in rats showing potential for D3 receptor selectivity, further evaluation in nonhuman primates did not confirm its suitability as a PET probe. This research illustrates the compound's relevance in the development of diagnostic tools for neurodegenerative diseases (B. Kuhnast, H. Valette, L. Besret, S. Demphel, C. Coulon, M. Ottaviani, M. Guillermier, M. Bottlaender, F. Dollé, 2006).
Antimicrobial Activity
Another derivative, 3-[4-(4-methoxyphenyl)piperazin-1-yl]piperidin-4-yl biphenyl-4-carboxylate (C10), has been identified to selectively kill bacterial persisters, which are known to tolerate antibiotic treatment, without affecting normal antibiotic-sensitive cells. This compound operates by reverting persisters to a sensitive state, offering a novel approach to combating bacterial persistence and potentially contributing to resolving antibiotic resistance issues (Jun-Seob Kim, Paul Heo, Tae-Jun Yang, Ki-Sing Lee, Da-Hyeong Cho, B. Kim, Ji-Hee Suh, Hee-Jong Lim, Dongwoo Shin, Sung-Koo Kim, D. Kweon, 2011).
作用機序
Target of Action
The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a significant role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Mode of Action
The compound interacts with its target, the α1-AR, by acting as a ligand . The interaction results in the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders . The compound shows alpha1-adrenergic affinity in the range from 22 nM to 250 nM .
Biochemical Pathways
The activation or blockade of α1-ARs affects various biochemical pathways. These pathways are associated with numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibit an acceptable pharmacokinetic profile .
Result of Action
The result of the compound’s action is the modulation of the α1-AR activity. This modulation can lead to the treatment of various neurological conditions . The compound’s interaction with the α1-ARs can also lead to the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Safety and Hazards
将来の方向性
The future directions of research on compounds with a piperazine moiety are vast. They can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . Additionally, the piperazine ring is a component in potential treatments for Parkinson’s and Alzheimer’s disease .
特性
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S2/c1-25-16-6-4-15(5-7-16)20-9-11-21(12-10-20)27(23,24)14-8-19-18(22)17-3-2-13-26-17/h2-7,13H,8-12,14H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXIYSRQJPJPPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2783978.png)
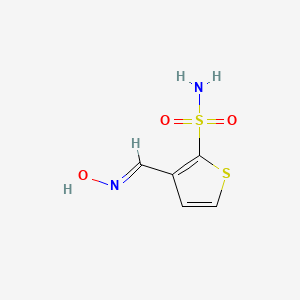
![1-methyl-2-({1-[4-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}sulfonyl)-1H-imidazole](/img/structure/B2783983.png)

![7-Methyl-2-(5-methylisoxazol-3-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2783988.png)
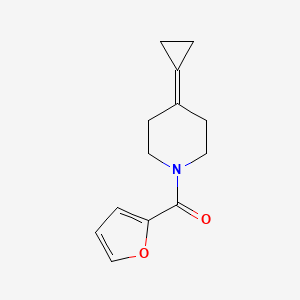

![N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2783992.png)
![3-Tert-butyl-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine](/img/structure/B2783993.png)
![N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-4-(1-piperidinylsulfonyl)benzamide](/img/structure/B2783994.png)

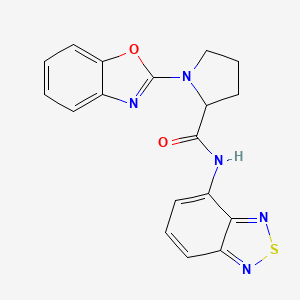
![4-[cyclopentyl(methyl)sulfamoyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2783998.png)
